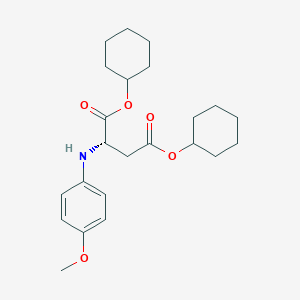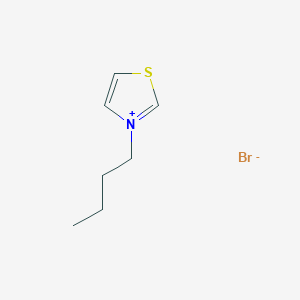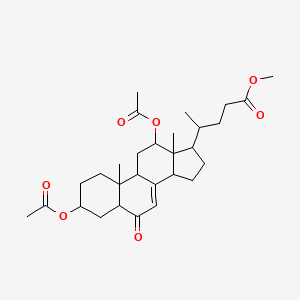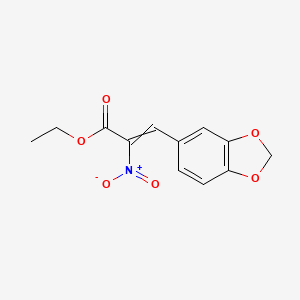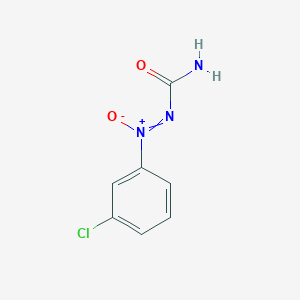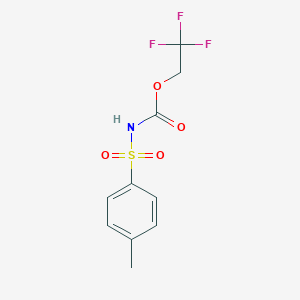
2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate is a chemical compound with the molecular formula C9H9F3O3S. It is known for its unique properties due to the presence of trifluoroethyl and sulfonyl groups, which make it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroethyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new carbamate derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: New carbamate derivatives with varied functional groups.
Oxidation: Sulfonic acids or sulfonyl chlorides.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate involves its interaction with nucleophiles, leading to the formation of new covalent bonds. The trifluoroethyl group enhances the compound’s reactivity by stabilizing the transition state during nucleophilic substitution reactions. The sulfonyl group acts as an electron-withdrawing group, further facilitating these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoroethyl p-toluenesulfonate
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- (2,2,2-Trifluoroethyl)benzene
Uniqueness
2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate is unique due to the presence of both trifluoroethyl and sulfonyl groups, which impart distinct reactivity and stability. This combination makes it a versatile intermediate in various chemical transformations, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
63924-37-8 |
|---|---|
Molekularformel |
C10H10F3NO4S |
Molekulargewicht |
297.25 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H10F3NO4S/c1-7-2-4-8(5-3-7)19(16,17)14-9(15)18-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
FKSWDGJDUUNHAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






